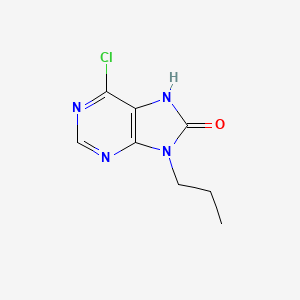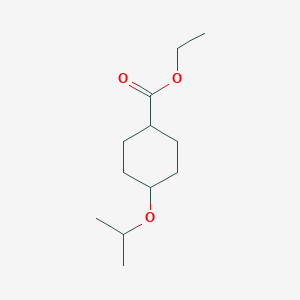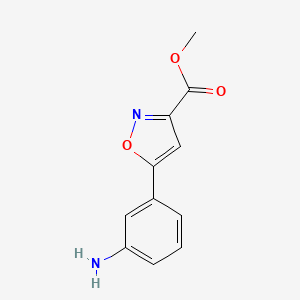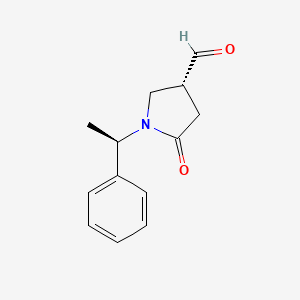![molecular formula C12H10N4 B11890894 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890894.png)
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a p-tolyl group attached to the pyrazole ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents, particularly kinase inhibitors used in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-(p-tolyl)-1H-pyrazole with formamide or formic acid under reflux conditions. This reaction leads to the formation of the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols; often conducted in polar solvents under reflux.
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and substituted derivatives of this compound, which can exhibit varied biological activities .
Applications De Recherche Scientifique
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Explored as a potential therapeutic agent, particularly as a kinase inhibitor in cancer treatment.
Mécanisme D'action
The mechanism of action of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with kinase enzymes. This compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. By occupying this site, it inhibits the kinase activity, thereby blocking the phosphorylation of downstream targets involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-d]pyrimidine: Lacks the p-tolyl group but shares the core structure.
4-amino-3-(p-tolyl)-1H-pyrazole: Precursor in the synthesis of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents at the pyrazole or pyrimidine rings.
Uniqueness
The presence of the p-tolyl group in this compound enhances its lipophilicity and may improve its ability to penetrate cell membranes. This structural feature can contribute to its potency and selectivity as a kinase inhibitor, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C12H10N4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H10N4/c1-8-2-4-9(5-3-8)11-10-6-13-7-14-12(10)16-15-11/h2-7H,1H3,(H,13,14,15,16) |
Clé InChI |
ZUVXYDOXVIPKNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=NC=NC3=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)


![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)

![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)





![2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one](/img/structure/B11890898.png)
![1-Benzyl-1-azaspiro[4.4]non-6-ene](/img/structure/B11890904.png)
